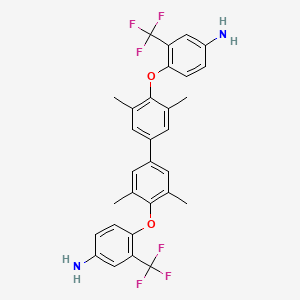
4,4'-Bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl is a fluorinated diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups and amino groups attached to a biphenyl backbone. It is widely used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, solubility, and optical transparency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-oxydiphenol in the presence of potassium carbonate. This reaction is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired diamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrazine (N₂H₄) and palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro and hydroxyl derivatives .
Scientific Research Applications
4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl exerts its effects is primarily through its interaction with other molecules via its amino and trifluoromethyl groups. These functional groups allow it to participate in various chemical reactions, forming stable bonds and contributing to the overall stability and performance of the resulting polymers . The molecular targets and pathways involved include the formation of polyimide chains through polycondensation reactions with aromatic dianhydrides .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Another fluorinated diamine with similar properties but different structural arrangement.
2,2-Bis(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Known for its high thermal stability and solubility.
9,9-Bis(4-amino-2-trifluoromethylphenoxy)fluorene: Exhibits excellent optical transparency and mechanical properties.
Uniqueness
4,4’-Bis(4-amino-2-trifluoromethylphenoxy)-3,3’,5,5’-tetramethylbiphenyl is unique due to its specific arrangement of trifluoromethyl and amino groups on the biphenyl backbone, which imparts superior thermal stability, solubility, and optical properties compared to its analogs .
Properties
Molecular Formula |
C30H26F6N2O2 |
|---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-3,5-dimethylphenyl]-2,6-dimethylphenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C30H26F6N2O2/c1-15-9-19(10-16(2)27(15)39-25-7-5-21(37)13-23(25)29(31,32)33)20-11-17(3)28(18(4)12-20)40-26-8-6-22(38)14-24(26)30(34,35)36/h5-14H,37-38H2,1-4H3 |
InChI Key |
JZXMZFQJQNTCQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)N)C(F)(F)F)C)C3=CC(=C(C(=C3)C)OC4=C(C=C(C=C4)N)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















